Ethyl propan-2-yl (trifluoromethyl)propanedioate
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Overview
Description
Ethyl propan-2-yl (trifluoromethyl)propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of a trifluoromethyl group, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl propan-2-yl (trifluoromethyl)propanedioate typically involves esterification reactions. One common method is the reaction of propan-2-yl (trifluoromethyl)propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl propan-2-yl (trifluoromethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl propan-2-yl (trifluoromethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl propan-2-yl (trifluoromethyl)propanedioate involves its interaction with molecular targets through its ester and trifluoromethyl groups. These interactions can influence various biochemical pathways, depending on the specific application. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the trifluoromethyl group.
Methyl propanoate: Another ester with comparable properties but different molecular structure.
Isopropyl butyrate: Shares the ester functional group but has a different alkyl chain.
Uniqueness
Ethyl propan-2-yl (trifluoromethyl)propanedioate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are desired, such as in medicinal chemistry and materials science.
Properties
CAS No. |
62935-38-0 |
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Molecular Formula |
C9H13F3O4 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
1-O-ethyl 3-O-propan-2-yl 2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C9H13F3O4/c1-4-15-7(13)6(9(10,11)12)8(14)16-5(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
CVUUTBKQINWFGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OC(C)C)C(F)(F)F |
Origin of Product |
United States |
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